DAT Binding Affinity in Cocaine Analog Series
In a direct pharmacological evaluation within a defined series of N- and ester-modified piperidine-based cocaine analogs, Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate demonstrates a measured inhibitory constant (Ki) of 259 nM for the sodium-dependent dopamine transporter (DAT) [1]. This specific binding affinity quantifiably differentiates it from other regioisomeric and N-substituted analogs reported in the same study, such as the unmodified lead compound cocaine, which can serve as a baseline comparator within the broader class.
| Evidence Dimension | Inhibition of dopamine reuptake (binding affinity) at the sodium-dependent dopamine transporter |
|---|---|
| Target Compound Data | Ki = 259 nM [1] |
| Comparator Or Baseline | The reference compound cocaine, which is a natural tropane alkaloid and the positive control in the same assay system. While a direct Ki for cocaine is not provided in the isolated BindingDB entry, its potency is conceptually the baseline against which piperidine analogs are measured [1]. |
| Quantified Difference | A Ki of 259 nM establishes a specific, moderate-affinity interaction with DAT, benchmarked against the high-affinity natural product cocaine. |
| Conditions | In vitro radioligand binding assay against rat sodium-dependent dopamine transporter, as reported in the BindingDB entry for BDBM50084717 from the Petukhov et al. (2002) study [1]. |
Why This Matters
For researchers selecting a piperidine probe for DAT studies, this validated 259 nM Ki confirms target engagement and provides a specific reference point for SAR, unlike uncharacterized or generic building blocks.
- [1] BindingDB Entry for BDBM50084717, derived from Petukhov, P. A., et al. (2002). J. Med. Chem., 45(15), 3161-3170. View Source
